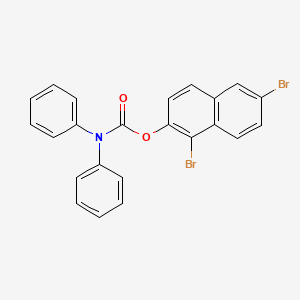

![molecular formula C10H10BrNO3 B12129319 Methyl [(2-bromobenzoyl)amino]acetate](/img/structure/B12129319.png)

Methyl [(2-bromobenzoyl)amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétate de méthyle [(2-bromobenzoyl)amino] est un composé organique de formule moléculaire C10H10BrNO3. Il s'agit d'un dérivé de l'acide benzoïque, caractérisé par un atome de brome en position 2 du groupe benzoyle et un groupe amino lié à un fragment acétate.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acétate de méthyle [(2-bromobenzoyl)amino] implique généralement les étapes suivantes :

Bromation de l'acide benzoïque : L'acide benzoïque est bromé en utilisant du brome en présence d'un catalyseur tel que le bromure de fer ou d'aluminium pour obtenir l'acide 2-bromobenzoïque.

Formation de chlorure de 2-bromobenzoyle : L'acide 2-bromobenzoïque est ensuite converti en chlorure de 2-bromobenzoyle en utilisant du chlorure de thionyle ou du chlorure d'oxalyle.

Amination : Le chlorure de 2-bromobenzoyle est réagi avec le chlorhydrate d'ester méthylique de glycine en présence d'une base comme la triéthylamine pour former l'acétate de méthyle [(2-bromobenzoyl)amino].

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle, souvent en utilisant des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes automatisés garantit un contrôle précis des conditions réactionnelles, réduisant au minimum les sous-produits et optimisant la pureté.

Types de réactions :

Réactions de substitution : L'atome de brome dans l'acétate de méthyle [(2-bromobenzoyl)amino] peut subir des réactions de substitution nucléophile, où il est remplacé par d'autres nucléophiles tels que des amines ou des thiols.

Réactions de réduction : Le composé peut être réduit pour former les dérivés amines ou alcools correspondants en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Hydrolyse : Dans des conditions acides ou basiques, le groupe ester peut être hydrolysé pour obtenir l'acide carboxylique correspondant.

Réactifs et conditions courantes :

Substitution nucléophile : Réactifs comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants aprotiques polaires (par exemple, le diméthylformamide) à des températures élevées.

Réduction : Hydrure de lithium aluminium dans l'éther ou le tétrahydrofurane secs.

Hydrolyse : Solutions aqueuses d'acide chlorhydrique ou d'hydroxyde de sodium.

Produits majeurs :

Substitution : Formation de dérivés benzoylés substitués.

Réduction : Formation de 2-bromobenzylamine ou d'alcool 2-bromobenzylique.

Hydrolyse : Formation d'acide 2-bromobenzoïque et de glycine.

4. Applications de recherche scientifique

L'acétate de méthyle [(2-bromobenzoyl)amino] a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.

Biologie : Investigé pour son potentiel en tant que bloc de construction dans la synthèse de composés biologiquement actifs, tels que les inhibiteurs enzymatiques ou les modulateurs de récepteurs.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés structurales uniques.

5. Mécanisme d'action

Le mécanisme par lequel l'acétate de méthyle [(2-bromobenzoyl)amino] exerce ses effets dépend de son application spécifique :

Activité biologique : Il peut interagir avec des enzymes ou des récepteurs spécifiques, inhibant leur activité ou modulant leur fonction. L'atome de brome peut améliorer l'affinité de liaison par liaison halogène ou interactions hydrophobes.

Réactivité chimique : La réactivité du composé est influencée par l'atome de brome attracteur d'électrons, qui peut stabiliser les états de transition et les intermédiaires dans diverses réactions.

Applications De Recherche Scientifique

Methyl [(2-bromobenzoyl)amino]acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.

Mécanisme D'action

The mechanism by which Methyl [(2-bromobenzoyl)amino]acetate exerts its effects depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance binding affinity through halogen bonding or hydrophobic interactions.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing bromine atom, which can stabilize transition states and intermediates in various reactions.

Comparaison Avec Des Composés Similaires

L'acétate de méthyle [(2-bromobenzoyl)amino] peut être comparé à d'autres dérivés benzoylés :

Acétate de méthyle [(2-chlorobenzoyl)amino] : Structure similaire, mais avec un atome de chlore au lieu de brome, conduisant à une réactivité et une activité biologique différentes.

Acétate de méthyle [(2-fluorobenzoyl)amino] :

Acétate de méthyle [(2-iodobenzoyl)amino] : La substitution par l'iode peut améliorer certains types de réactivité, comme dans le marquage radioactif pour l'imagerie médicale.

Chacun de ces composés possède des propriétés uniques qui les rendent adaptés à des applications spécifiques, soulignant la polyvalence de l'échafaudage benzoyle amino acétate.

Propriétés

Formule moléculaire |

C10H10BrNO3 |

|---|---|

Poids moléculaire |

272.09 g/mol |

Nom IUPAC |

methyl 2-[(2-bromobenzoyl)amino]acetate |

InChI |

InChI=1S/C10H10BrNO3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14) |

Clé InChI |

YRUHWQGHWZJONL-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CNC(=O)C1=CC=CC=C1Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129239.png)

![Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)

![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129255.png)

![4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)

![Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12129290.png)

![1-Benzyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12129292.png)

![1-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B12129298.png)

![3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129313.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129315.png)

![N-(4-chlorophenyl)-2-{(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-[(thiophen-2-ylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12129316.png)